3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine
Overview
Description
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .
Synthesis Analysis
While specific synthesis methods for “3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine” were not found, related compounds such as pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in their synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C14H14FNO.ClH/c1-17-13-4-2-3-10(8-13)11-5-6-14(15)12(7-11)9-16;/h2-8H,9,16H2,1H3;1H .Scientific Research Applications
Fluorine-Sacrificial Cyclizations
3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine has been studied in the context of fluorine-sacrificial cyclizations, which are significant for the synthesis of fluorinated compounds. For example, Volle and Schlosser (2000) explored methods to afford methyl 1-(hetero)aryl-5-fluoropyrazole-4-carboxylates, demonstrating the utility of such cyclizations in producing fluorinated compounds (Volle & Schlosser, 2000).
Stable Fluorophore Synthesis
Hirano et al. (2004) reported on a novel fluorophore, 6-methoxy-4-quinolone, which is relevant to biomedical analysis. The research demonstrates the application of fluorinated compounds in the synthesis of stable fluorophores with strong fluorescence in various pH ranges, highlighting their potential in biological and chemical analysis (Hirano et al., 2004).
Covalent Linkage to Carbon Nanotubes
In the field of nanomaterials, Monteiro et al. (2015) explored the immobilization of chiral 1,1'-bis-2-naphthol (BINOL) derivatives onto carbon nanotubes. This research involving fluorinated compounds highlights the potential of 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine in the development of hybrid materials with specific chemical and electronic properties (Monteiro et al., 2015).
Synthesis of Fluorinated Heterocyclic Compounds
Shi, Wang, and Schlosser (1996) utilized fluorinated acrylic building blocks, similar in structure to 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine, for synthesizing various fluorinated heterocyclic compounds. Their work underscores the versatility of these fluorinated compounds in organic synthesis, particularly in creating diverse heterocyclic structures (Shi, Wang, & Schlosser, 1996).
Enantioselective Fluorescent Detectors
Shaferov et al. (2020) conducted research on the synthesis of optically active 3,3’-disubstituted biphenyl derivatives using palladium-catalyzed amination. These derivatives, related to 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine, were evaluated for their potential as enantioselective fluorescent detectors for amino alcohols and metal cations. This study illustrates the potential application of such fluorinated compounds in analytical chemistry, particularly in chiral discrimination and metal ion detection (Shaferov et al., 2020).
properties
IUPAC Name |
2-fluoro-4-(3-methoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXXLMDZOTSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602483 | |
Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | |
CAS RN |
867287-99-8 | |
Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1â??-Biphenyl]-4-amine, 3-fluoro-3'-methoxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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